molecular formula C19H21ClN6O2 B2731696 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 578762-93-3

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2731696
CAS No.: 578762-93-3
M. Wt: 400.87
InChI Key: PVAWZVHTIBSKIV-UHFFFAOYSA-N
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Description

The compound “8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . These techniques provide information about the functional groups, connectivity of atoms, and the three-dimensional arrangement of atoms in the molecule.

Scientific Research Applications

Chemical Properties and Synthesis

This compound belongs to a class of chemicals that are of significant interest in the development of new therapeutic agents due to their structural complexity and potential biological activities. The synthesis and characterization of related compounds often involve complex organic reactions, aiming to explore their chemical properties and solubility in various solvents. For instance, studies on similar compounds have demonstrated techniques to improve their solubility in biologically relevant solvents, which is crucial for their potential application in drug delivery systems (Volkova, Levshin, & Perlovich, 2020). Additionally, the design and synthesis of novel compounds with specific structural modifications aim to explore their interactions with biological macromolecules, which can inform the development of targeted therapies (Murugesan et al., 2021).

Biological Activities

The exploration of biological activities of compounds structurally related to "8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione" has led to interesting findings in various areas of biomedical research. For example, compounds within this family have shown promise in anticonvulsant activities, demonstrating potential applications in the treatment of neurological disorders (Obniska, Kopytko, Zagórska, Chlebek, & Kamiński, 2010). Furthermore, the study of their luminescent properties and photo-induced electron transfer offers insights into their potential use in diagnostic imaging and as molecular probes (Gan, Chen, Chang, & Tian, 2003).

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-3-7-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)14-6-4-5-13(20)12-14/h3-6,12H,1,7-11H2,2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWZVHTIBSKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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